An In-depth Technical Guide on the Historical Synthesis Methods of Ethylene Glycol Dinitrate
An In-depth Technical Guide on the Historical Synthesis Methods of Ethylene Glycol Dinitrate
Introduction
Ethylene glycol dinitrate (EGDN), also known as nitroglycol, is a colorless, oily liquid explosive with the chemical formula C₂H₄N₂O₆.[1][2][3] It has been a significant component in the manufacture of dynamite and other explosive compositions, primarily valued for its ability to lower the freezing point of nitroglycerin, making explosives suitable for use in colder climates.[2][3] Historically, its synthesis has evolved through various methods, from early laboratory preparations to more refined industrial processes. This guide provides a detailed overview of the key historical methods for the synthesis of ethylene glycol dinitrate, complete with experimental protocols, quantitative data, and process visualizations.
1. Early Synthesis Methods
The initial preparations of ethylene glycol dinitrate in the late 19th and early 20th centuries laid the groundwork for its later large-scale production. These early methods primarily involved the direct nitration of ethylene glycol using mixed acids.
Louis Henry's Synthesis (1870)
The first documented pure synthesis of ethylene glycol dinitrate was achieved by the Belgian chemist Louis Henry in 1870.[1] This method established the fundamental principle of nitrating ethylene glycol with a mixture of nitric and sulfuric acids.
Experimental Protocol: A small quantity of ethylene glycol was carefully added dropwise into a mixture of concentrated nitric acid and sulfuric acid. The reaction vessel was maintained at a temperature of 0°C to control the exothermic reaction and prevent runaway decomposition.[1]
William Rinkenbach's Refined Synthesis (1926)
William Henry Rinkenbach, an American chemist, developed a more detailed and refined method for synthesizing EGDN, focusing on the purity of the starting material and specific reaction conditions.[1]
Experimental Protocol:
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Purification of Ethylene Glycol: Commercial ethylene glycol was first purified by fractional distillation under a reduced pressure of 40 mm Hg and at a temperature of 120°C.[1]
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Nitration: 20 grams of the purified middle fraction of ethylene glycol was gradually added to a nitrating mixture consisting of 70 grams of nitric acid and 130 grams of sulfuric acid. The temperature of the reaction was carefully maintained at 23°C.[1]
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Purification of EGDN: The resulting 49 grams of crude product was washed with 300 mL of water to yield 39.6 grams of purified ethylene glycol dinitrate.[1]
2. Direct Nitration Methods
Direct nitration of ethylene glycol became the most common approach for EGDN synthesis, with variations in the composition of the mixed acid and reaction temperatures to optimize yield and safety.
Experimental Protocol for General Direct Nitration: The direct nitration of ethylene glycol is carried out in a manner and with apparatus similar to that used for the nitration of glycerin.[1]
A typical laboratory-scale preparation involves the slow addition of 100 g of anhydrous ethylene glycol to 625 g of a mixed acid containing 40% nitric acid and 60% sulfuric acid.[4] The temperature is maintained at 10-12°C with constant stirring.[4] Upon completion of the nitration, the reaction mixture is poured into ice water. The oily layer of EGDN that separates is then washed sequentially with water and a sodium carbonate solution before being dried.[4][5]
Quantitative Data Summary
| Method/Parameter | Henry (1870) | Rinkenbach (1926) | Direct Nitration (Example 1) | Direct Nitration (Example 2) |
| Starting Material | Ethylene Glycol | Purified Ethylene Glycol | Anhydrous Glycol | Anhydrous Glycol |
| Ethylene Glycol (g) | Small Amount | 20 | 100 | 100 |
| Nitrating Agent | Nitric & Sulfuric Acid | Nitric & Sulfuric Acid | 40% HNO₃, 60% H₂SO₄ | 50% HNO₃, 50% H₂SO₄ |
| Nitric Acid (g) | - | 70 | 250 | 250 |
| Sulfuric Acid (g) | - | 130 | 375 | 250 |
| Reaction Conditions | ||||
| Temperature (°C) | 0 | 23 | 10-12 | 29-30 |
| Yield | ||||
| Crude EGDN (g) | - | 49 | - | - |
| Purified EGDN (g) | - | 39.6 | 222 | 218 |
| Theoretical Yield (%) | - | ~82.5% | ~90.6% | ~89.0% |
Note: Yield percentages are calculated based on the stoichiometry of the reaction.
3. Alternative Historical Synthesis Routes
While direct nitration of ethylene glycol was the most prevalent method, other synthetic pathways were also explored historically.
Synthesis from Gaseous Ethylene
Ethylene glycol dinitrate can be formed when a stream of dry ethylene gas is passed through a mechanically stirred or shaken concentrated mixture of nitric and sulfuric acids.[4] This method, however, produced a mixture of products, with the yield of the desired EGDN being approximately 70% of the theoretical yield based on the absorbed gas. The resulting product was composed of about 40% nitroglycol and 60% nitroethyl nitrate.[4]
Synthesis from Ethylene Oxide
Another historical route involves the reaction of ethylene oxide with dinitrogen pentoxide.[1][6] This reaction is typically carried out in a solvent such as dichloromethane at a controlled temperature. One reported instance of this method involves reacting ethylene oxide with dinitrogen pentoxide in the presence of ozone in dichloromethane for 5 minutes at 10-15°C, achieving a high yield of 96%.[6]
Process Flow Diagrams
Caption: Rinkenbach's synthesis workflow for EGDN.
